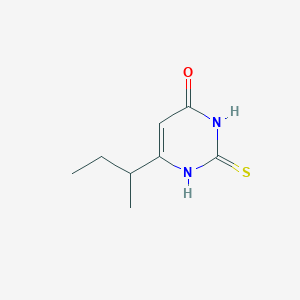

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

概要

説明

The compound “6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a six-membered pyrimidine ring with a sec-butyl group attached at the 6 position and a thioxo group at the 2 position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a pyrimidine derivative, it might undergo reactions similar to other pyrimidines, which can include electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

Without specific data, we can only speculate on the properties of this compound. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its melting and boiling points, as well as other physical properties, would depend on the specifics of its molecular structure .科学的研究の応用

Synthesis and Biological Activity

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives are extensively used in the synthesis of complex molecules with potential biological activities. The compounds have been utilized as key intermediates in the development of various heterocyclic compounds, owing to their structural versatility and reactivity.

Synthetic Methodologies : An efficient synthetic method for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and thiones was developed, expanding the molecular diversity of related derivatives and providing invaluable methods for medicinal chemistry. The synthesized compounds were also assessed for antiproliferative effects on HL-60 cells, indicating that the 2-thioxo group and the length of alkyl substituents are related to activity (Nishimura et al., 2022).

Spectroscopic and Thermal Studies : Spectroscopic, thermal, and dielectric studies on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM) were conducted, revealing insights into the thermal stability and dielectric properties of these compounds (Vyas et al., 2013).

Heterocyclization Reactions : A simple and efficient method for derivatization of the pyrimidine nucleus was developed, providing a versatile building block for the synthesis of thioxopyrimidine derivatives through nucleophilic and electrophilic reactions (El‐mahdy & Farouk, 2020).

Therapeutic and Material Applications

These compounds are not just limited to synthetic chemistry but have also shown promise in various therapeutic applications and material science.

Antiproliferative and Quantum Chemical Analysis : The synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives showed cytotoxic activities against human liver and breast cancer cell lines, HepG2 and MDA-MB-231. Quantum-chemical calculations were performed to explore molecular properties, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).

Novel Heterocyclic Compounds Synthesis : New heterocyclic compounds with expected biological activity were prepared through reactions of thioxopyrimidine derivatives, serving as a testament to the structural diversity and potential biological relevance of these compounds (Elian et al., 2014).

Variola Virus Treatment Compounds : Novel compounds synthesized from environmentally friendly materials were evaluated for the treatment of variola virus, demonstrating significant binding free energies and potential as powerful alternatives to FDA-approved drugs (Gerçek et al., 2022).

作用機序

Mode of Action

Pyrimidinone derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation . .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not well understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound. Specific studies investigating these effects are currently lacking .

Safety and Hazards

将来の方向性

The study of pyrimidine derivatives is a significant area of research in medicinal chemistry, with many pyrimidine compounds being used as pharmaceuticals and in other biological applications. The future research directions for this specific compound would depend on its biological activity and potential applications .

特性

IUPAC Name |

6-butan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKFKQLXYJFICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873584 | |

| Record name | 6-sec-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873972-85-1 | |

| Record name | 6-sec-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)

![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)